molecular formula C26H26N4O4 B2987887 methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate CAS No. 1226457-28-8

methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate

Cat. No.: B2987887
CAS No.: 1226457-28-8
M. Wt: 458.518
InChI Key: IQHLLHKFQSNLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate is a synthetic pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core structure. Key features include:

  • 4-position: A ketone (oxo) group, critical for hydrogen bonding and enzyme interactions.
  • 7-position: A phenyl ring, contributing to aromatic stacking interactions.
  • 5-position: An acetylated amino linker connecting to a methyl benzoate ester, which may modulate solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-[[2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-3-4-13-29-17-27-23-21(18-9-6-5-7-10-18)15-30(24(23)25(29)32)16-22(31)28-20-12-8-11-19(14-20)26(33)34-2/h5-12,14-15,17H,3-4,13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHLLHKFQSNLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate is a complex compound that falls under the category of pyrrolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The compound features a pyrrolopyrimidine core structure, which is known for its versatility in medicinal chemistry. The presence of the butyl and phenyl groups enhances its lipophilicity, potentially improving cellular permeability and bioavailability.

  • Inhibition of Enzymatic Targets : Pyrrolopyrimidine derivatives often exhibit inhibitory activity against various enzymes. For instance, studies have shown that they can bind to cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The binding affinity is crucial for assessing their anti-inflammatory potential .
  • Anticancer Activity : Recent research indicates that pyrrolopyrimidine derivatives can induce apoptosis in cancer cells by targeting specific pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines .

Table 1: Biological Activity of Pyrrolopyrimidine Derivatives

Compound NameTargetIC50 (nM)Effect
Compound 4iEGFR1.5Inhibits cell proliferation in glioblastoma cells
Compound L9COX-2Not specifiedAnti-inflammatory activity
Methyl 3-{...}UnknownTBDPotential anticancer activity

Case Studies

  • Anti-Glioma Activity : A study focused on a series of pyrazole-pyrrolopyrimidine derivatives demonstrated their ability to inhibit EGFR kinases effectively. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments like erlotinib, highlighting the potential for developing new therapeutic agents against gliomas .
  • Anti-inflammatory Effects : Research has shown that certain pyrrolopyrimidine derivatives can significantly reduce inflammation markers in vitro when tested against RAW264.7 cells stimulated with lipopolysaccharides (LPS). These compounds were found to inhibit COX-2 and other inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The compound shares a pyrrolo[3,2-d]pyrimidine core with several analogs, but variations in substituents lead to distinct physicochemical and pharmacological profiles. Below is a comparative analysis with key derivatives:

Compound Name Molecular Weight 3-Position Substituent 5-Position Substituent Biological Targets Efficacy/Notes
Target Compound (methyl benzoate derivative) ~478.5* Butyl Acetyl-amino-methyl benzoate SHMT, GARFTase (hypothesized) Structural similarity to AGF347 suggests potential antitumor activity.
AGF347 (AGF347) ~535.5† 4-(Butyl)-2-fluorobenzoyl L-Glutamic acid SHMT1/2, GARFTase, AICARFTase Curative in vivo efficacy in pancreatic cancer models; minimal toxicity.
L935-0753 (Ethyl benzoate derivative) 474.52 2-Methoxyethyl Acetyl-amino-ethyl benzoate Undisclosed (screened compound) 20 mg available; ester group may enhance metabolic stability.
Compound 5 (Glutamic acid derivative) ~500‡ Propoxybenzoyl L-Glutamic acid Folate metabolism enzymes Glutamic acid moiety facilitates folate transporter-mediated cellular uptake.

*Estimated based on molecular formula (C27H30N4O5).
†Calculated from structure in .
‡Approximated from .

Key Findings from Comparative Studies

The methyl benzoate ester offers intermediate metabolic stability compared to ethyl esters (L935-0753) or glutamic acid conjugates (AGF347) .

Biological Target Specificity :

  • AGF347’s glutamic acid moiety enables uptake via proton-coupled folate transporters (PCFT), a feature absent in the target compound due to its benzoate ester .
  • The absence of a fluorine atom (as in AGF347’s 2-fluorobenzoyl group) may reduce binding affinity to SHMT2, a mitochondrial enzyme critical in one-carbon metabolism .

Therapeutic Potential: AGF347 demonstrated curative efficacy in pancreatic cancer xenografts, attributed to dual inhibition of cytosolic and mitochondrial folate enzymes . The target compound’s structural similarity suggests analogous mechanisms, though empirical validation is required. L935-0753 and related analogs () are screening candidates, highlighting the scaffold’s versatility for derivatization .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate?

Methodological Answer:
The synthesis involves multi-step organic reactions, including cyclocondensation of substituted pyrrolo-pyrimidine intermediates with acetylated benzoate derivatives. Key steps include:

  • Step 1: Preparation of the 3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine core via cyclization under reflux conditions using acetic acid as a solvent .
  • Step 2: Acetylation of the pyrrolo-pyrimidine intermediate with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
  • Step 3: Coupling with methyl 3-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
    Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., single-crystal X-ray studies at 298 K with R factor < 0.06) .
  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify proton environments and carbon connectivity. Key signals include the methyl ester (δ ~3.8 ppm) and butyl chain protons (δ ~0.9–1.6 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 488.2) .

Advanced: What mechanistic pathways govern the reactivity of the pyrrolo[3,2-d]pyrimidine core in this compound?

Methodological Answer:
The core’s reactivity is influenced by electron-deficient pyrimidine rings and steric effects from the butyl group:

  • Electrophilic Substitution: The 4-oxo group acts as an electron-withdrawing moiety, directing nucleophilic attacks to the C5 position.
  • Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can predict charge distribution and reactive sites .
  • Kinetic Studies: Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy under varying pH and temperature conditions .

Advanced: How should researchers address contradictory data in biological activity assays?

Methodological Answer:
Contradictions often arise from assay conditions or compound stability:

  • Systematic Replication: Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase inhibition studies) .
  • Stability Testing: Use LC-MS to verify compound integrity in assay buffers (e.g., degradation in PBS at 37°C over 24 hours) .
  • Cross-Validation: Compare results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition: Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC50_{50} determination .
  • Solubility Testing: Perform shake-flask solubility studies in PBS (pH 7.4) to guide dosing in cell-based assays .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water mixtures or cyclodextrin-based formulations .
  • Salt Formation: Screen with pharmaceutically acceptable counterions (e.g., hydrochloride or sodium salts) .
  • Prodrug Design: Modify the methyl ester to a free carboxylic acid for enhanced aqueous solubility .

Advanced: How can computational tools optimize the compound’s binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding with the acetyl amino group .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.